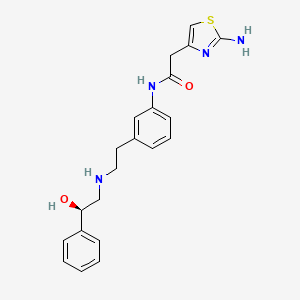

meta-Mirabegron

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H24N4O2S |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-N-[3-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide |

InChI |

InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-4-5-15(11-17)9-10-23-13-19(26)16-6-2-1-3-7-16/h1-8,11,14,19,23,26H,9-10,12-13H2,(H2,22,25)(H,24,27)/t19-/m0/s1 |

InChI Key |

CUZSRXGEOXRUIM-IBGZPJMESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CNCCC2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)N)O |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)N)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Meta Mirabegron and Its Advanced Derivatives

Retrosynthetic Analysis and Blueprinting for meta-Mirabegron Synthesis

The retrosynthetic analysis of this compound, like its para-isomer, dissects the molecule into simpler, commercially available starting materials. The key disconnection points are typically the amide bond and the bond between the ethanolamine (B43304) side chain and the phenyl ring.

A common blueprint for the synthesis of Mirabegron (B1684304) and its isomers starts with the coupling of a substituted phenylethylamine with a chiral synthon to introduce the stereocenter. For instance, one approach begins with 4-nitrophenylethylamine and (R)-styrene oxide. allfordrugs.comnewdrugapprovals.org An alternative strategy involves the reaction of (R)-mandelic acid with 4-nitrophenylethylamine hydrochloride. google.com These initial steps are crucial for establishing the core structure, which is then further elaborated to introduce the aminothiazole moiety.

Development and Optimization of De Novo Synthetic Pathways for this compound

The de novo synthesis of this compound focuses on constructing the molecule from basic precursors. Various synthetic routes have been developed to improve efficiency, reduce costs, and enhance the purity of the final product.

Enantioselective and Diastereoselective Synthetic Approaches to this compound

Achieving the correct stereochemistry at the chiral center is paramount. Enantioselective synthesis is often accomplished through the use of chiral starting materials like (R)-styrene oxide or (R)-mandelic acid. allfordrugs.comgoogle.comresearchgate.net The reaction of (R)-styrene oxide with 4-nitrophenylethylamine hydrochloride is a known method to introduce the desired chirality. google.com Another approach utilizes the asymmetric reduction of a prochiral ketone to establish the chiral alcohol. researchgate.net Diastereoselective approaches might be employed if multiple stereocenters were present in more complex derivatives.

| Chiral Starting Material | Key Reaction | Reference |

| (R)-Styrene oxide | Epoxide ring-opening with a phenylethylamine derivative | allfordrugs.comnewdrugapprovals.orgresearchgate.net |

| (R)-Mandelic acid | Amidation followed by reduction | google.comgoogleapis.com |

Application of Modern Catalytic Systems in this compound Synthesis

Modern catalytic systems play a significant role in optimizing the synthesis of Mirabegron and its isomers. Palladium on carbon (Pd/C) is widely used for hydrogenation reactions, such as the reduction of a nitro group to an amine. allfordrugs.comgoogle.com Transition metal catalysts, including those based on cobalt and nickel, have also been investigated for reduction reactions. researchgate.net The use of microchannel reactors with supported precious metal catalysts is being explored to improve safety, yield, and catalyst recyclability. patsnap.com The Open Catalyst Project by Meta AI aims to discover new, low-cost catalysts for various chemical reactions, which could have future applications in pharmaceutical synthesis. meta.commeta.com

| Catalyst | Reaction Type | Significance | Reference |

| Palladium on carbon (Pd/C) | Hydrogenation (e.g., nitro reduction) | Commonly used, efficient | allfordrugs.comgoogle.com |

| Cobalt and Nickel systems | Reduction | Alternative to precious metals | researchgate.net |

| Supported precious metals in microchannel reactors | Hydrogenation | Improved safety and efficiency | patsnap.com |

Sustainable and Atom-Economical Methodologies in this compound Synthesis

Efforts to develop more sustainable and atom-economical synthetic routes are ongoing. Traditional methods often involve protection and deprotection steps, which can lead to poor atom economy and increased waste. allfordrugs.comgoogle.com Newer methods aim to circumvent these issues. For example, using a mixed anhydride (B1165640) method with pivaloyl chloride (PivCl) instead of coupling agents like EDCI and HOBt offers a more efficient and scalable process. researchgate.netacs.org Another green approach involves trimethyl borate-mediated amidation, which provides selectivity and avoids harsh reaction conditions. researchgate.netnih.gov Avoiding the use of expensive and hazardous reagents like styrene (B11656) oxide is also a key consideration in developing more practical and industrially viable syntheses. googleapis.com

Synthesis of Isotopically Labeled this compound for Mechanistic Investigations

Isotopically labeled compounds are invaluable tools for studying the metabolic fate and mechanism of action of drugs. The synthesis of [14C]-labeled Mirabegron has been reported for mass balance and metabolite profiling studies. researchgate.net This involves incorporating the carbon-14 (B1195169) isotope at a specific position in the molecule, allowing for its detection and quantification in biological samples. Such studies provide critical information on absorption, distribution, metabolism, and excretion (ADME) properties.

Parallel Synthesis and Library Generation of this compound Analogues for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships (SAR) of this compound, libraries of analogues are synthesized and screened. Parallel synthesis techniques can be employed to efficiently generate a diverse set of related compounds. By systematically modifying different parts of the molecule, such as the phenyl ring substituents, the ethanolamine side chain, or the thiazole (B1198619) moiety, researchers can identify key structural features that influence biological activity. researchgate.net This information is crucial for the design of new derivatives with improved potency, selectivity, or pharmacokinetic properties. The synthesis of various impurities and degradation products of Mirabegron also contributes to a better understanding of its chemical stability and potential metabolic pathways. researchgate.net

Advanced Structural Elucidation, Stereochemical Analysis, and Conformational Studies of Meta Mirabegron

High-Resolution Spectroscopic Characterization Techniques for meta-Mirabegron

A suite of high-resolution spectroscopic methods is indispensable for the unambiguous structural determination of this compound. These techniques provide detailed insights into the molecular framework, connectivity, and functional groups present in the molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NOESY, COSY, HSQC, HMBC)

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complex structure of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between protons and carbons within the molecule. researchgate.netuzh.chuni-marburg.de For instance, COSY experiments reveal proton-proton couplings, helping to trace out the spin systems in the aliphatic chains and aromatic rings. princeton.edu HSQC provides direct one-bond proton-carbon correlations, while HMBC establishes longer-range (2-3 bond) correlations, which are crucial for assembling the different molecular fragments. princeton.edu

2D-NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly valuable for determining the spatial proximity of protons, which aids in conformational analysis. princeton.eduunito.it The synthesis and characterization of related impurities of Mirabegron (B1684304) have also relied on 1D and 2D NMR techniques to confirm their structures. humanjournals.com

Table 1: Illustrative ¹H and ¹³C NMR Data for Mirabegron-related structures (Note: Specific data for this compound is not publicly available. This table is illustrative based on published data for Mirabegron and its impurities.)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 6.47 - 7.37 | Not Applicable |

| CH (linked to OH) | 4.89 - 4.93 | Not Applicable |

Data compiled from studies on Mirabegron impurities. humanjournals.com

Advanced Mass Spectrometry Profiling and Fragmentation Analysis (e.g., HRMS, MSn, Ion Mobility MS)

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elemental composition of this compound and for studying its fragmentation pathways. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula with a high degree of confidence. researchgate.net

Techniques like tandem mass spectrometry (MS/MS or MSn) are used to fragment the parent ion and analyze the resulting product ions. researchgate.netresearchgate.net This fragmentation pattern provides a structural fingerprint of the molecule, helping to identify and characterize not only the parent drug but also its metabolites and degradation products. researchgate.netscience.gov For instance, studies on Mirabegron have utilized UPLC-QTOF-MS/MS to characterize stress degradation products, providing insights into the molecule's stability. researchgate.net The fragmentation patterns help to elucidate the structure of these related substances. researchgate.net

Ion Mobility Mass Spectrometry (IM-MS) can provide additional information on the three-dimensional shape of the ions in the gas phase, which can be useful for distinguishing between isomers. science.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Solid-State Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers valuable information about the functional groups present in this compound and its solid-state properties. researchgate.netnih.gov FT-IR spectroscopy is particularly sensitive to polar functional groups and provides a characteristic "fingerprint" spectrum of the molecule. nih.govemanresearch.org The IR spectrum of the α-crystalline form of Mirabegron has been documented. google.comgoogle.com

Raman spectroscopy, which is sensitive to non-polar bonds, complements FT-IR and is particularly useful for studying the solid state, as it is less susceptible to interference from water. nih.govacs.org Both techniques have been used to characterize different forms and complexes of Mirabegron. researchgate.net For example, FT-IR has been used to study complexes of Mirabegron with other drug molecules. emanresearch.org

Chiroptical Spectroscopy for Absolute Stereochemistry Determination (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Mirabegron possesses a chiral center, making the determination of its absolute stereochemistry crucial. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for this purpose. sci-hub.se CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. edqm.euravimiamet.eeethz.ch This technique can provide information about the secondary structure of proteins and the absolute configuration of small molecules. ethz.chacs.org While specific CD data for this compound is not widely published, it is a standard technique for confirming the stereochemistry of chiral drugs. sci-hub.se

Solid-State Structural Determination via X-ray Crystallography of this compound and Its Cocrystals

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.govbiorxiv.org For Mirabegron, microcrystal electron diffraction (MicroED), a technique related to X-ray crystallography, was used to determine its 3D structure, revealing two distinct conformers within the asymmetric unit. nih.govresearchgate.netnih.gov This analysis showed that the hydrophilic groups are embedded within the crystal lattice, leading to a hydrophobic surface. nih.govbiorxiv.orgresearchgate.net

The crystal structure of Mirabegron has been identified as a triclinic space group P1. nih.gov The study of different crystalline forms, or polymorphs, is important as they can have different physical properties. google.com X-ray Powder Diffraction (XRPD) is a key technique used to characterize these different solid forms. researchgate.neteuropa.euresearchgate.net

Furthermore, cocrystals of Mirabegron have been developed and characterized. google.comwipo.int For example, a cocrystal of Mirabegron with magnesium chloride and water has been reported, with its structure confirmed by XRPD. google.com The formation of cocrystals can alter the physicochemical properties of the active pharmaceutical ingredient.

Table 2: Crystallographic Data for Mirabegron

| Parameter | Value |

|---|---|

| Space Group | P1 (triclinic) |

| a | 5.27 Å |

| b | 11.58 Å |

| c | 17.27 Å |

| α | 70.73° |

| β | 84.35° |

Data obtained from MicroED analysis. nih.gov

Conformational Analysis and Dynamic Behavior of this compound in Solution and Solid States

The conformational flexibility of this compound is a key determinant of its interaction with its biological target. In solution, the molecule can rotate freely around its single bonds, leading to a variety of possible conformations. nih.gov However, in the solid state, the molecule adopts more defined conformations.

The MicroED structure of Mirabegron revealed the presence of two distinct conformers, a trans- and a cis-form, within the crystal lattice. nih.govbiorxiv.orgresearchgate.net These conformers are arranged in a "head-to-tail" fashion. nih.govbiorxiv.org Interestingly, a comparison of the solid-state structure with the structure of Mirabegron bound to its receptor, the beta-3 adrenergic receptor (β3AR), indicates that the drug undergoes a significant conformational change upon binding. nih.govbiorxiv.orgresearchgate.net This highlights the dynamic nature of the molecule and the importance of understanding its conformational behavior in different environments. It has been suggested that the β3-adrenoceptor may exist in at least two conformational states. tga.gov.au

Experimental Probes for Conformational Preferences (e.g., Variable Temperature NMR)

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique for investigating the dynamic conformational equilibria of flexible molecules in solution. copernicus.orgjove.comjove.com By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to gain insights into the thermodynamics and kinetics of conformational exchange processes. copernicus.orgacs.org

For a molecule like this compound, which possesses several rotatable single bonds, multiple low-energy conformations are expected to coexist in solution at room temperature. If the rate of interconversion between these conformers is fast on the NMR timescale, the observed spectrum will show time-averaged signals for the exchanging nuclei. As the temperature is lowered, the rate of this exchange slows down. If the temperature is decreased sufficiently to reach the coalescence point, the single averaged peak for a given nucleus will broaden and eventually split into distinct signals corresponding to each individual conformer. jove.comjove.com

A hypothetical VT-NMR experiment on this compound would likely focus on protons adjacent to the key rotatable bonds, such as the C-C bond of the phenylethylamine side chain and the amide C-N bond. The energy barrier (ΔG‡) for the rotation around these bonds can be calculated from the coalescence temperature and the frequency difference between the resolved signals.

Table 1: Hypothetical Variable Temperature 1H-NMR Data for Key Protons in this compound

| Temperature (°C) | Monitored Proton | Observation | Inferred Conformer Population |

| 25 | Hα (benzylic) | Sharp singlet | Rapid exchange |

| -20 | Hα (benzylic) | Broadened singlet | Slowing exchange |

| -60 | Hα (benzylic) | Coalescence | - |

| -90 | Hα (benzylic) | Two distinct signals | Conformer A: 65%, Conformer B: 35% |

This experimental approach would provide invaluable data on the relative populations of the stable conformers of this compound in solution and the energy barriers separating them, offering a detailed picture of its conformational landscape.

Computational Approaches to Conformational Landscape Exploration

Computational chemistry offers a complementary and powerful suite of tools to explore the conformational landscape of flexible molecules like this compound. nih.govfiveable.me These methods can be used to identify low-energy conformers, calculate their relative stabilities, and map the energy barriers for interconversion between them.

The exploration of this compound's conformational space would typically commence with a systematic or stochastic conformational search using molecular mechanics (MM) force fields. fiveable.menih.gov This initial step generates a large number of potential conformers by systematically rotating the molecule's single bonds. The resulting conformers are then subjected to energy minimization to identify unique, low-energy structures.

For a more accurate assessment of the relative energies and geometries of the identified conformers, higher-level quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), are employed. fiveable.me These calculations provide a more precise description of the electronic structure and can be used to refine the geometries and relative energies of the conformers. chemalive.com

A recent study on Mirabegron using microcrystal electron diffraction (MicroED) revealed the existence of two distinct conformers, a trans- and a cis-form, within the crystal lattice. nih.govnih.govresearchgate.net This experimental finding provides an excellent benchmark for validating computational models. A similar computational study on this compound would aim to identify its lowest energy conformers and compare their geometries and relative energies. Key dihedral angles, such as those defining the orientation of the phenylethanolamine side chain relative to the substituted aniline (B41778) ring, would be of particular interest.

Table 2: Representative Computational Data for Predicted Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (°C-C-N-C) | Dihedral Angle 2 (°C-C-O-H) | Predicted Population (%) |

| 1 (Global Minimum) | 0.00 | 178.5 | 65.2 | 55 |

| 2 | 0.75 | -65.3 | 175.8 | 25 |

| 3 | 1.20 | 70.1 | -58.9 | 15 |

| 4 | 2.50 | 85.4 | 72.3 | 5 |

By combining experimental techniques like VT-NMR with robust computational methods, a detailed and accurate model of the conformational behavior of this compound can be developed. This understanding is a critical component of its comprehensive structural elucidation and provides foundational knowledge for interpreting its biological activity.

Mechanistic Biotransformation Pathways and Enzymatic Formation of Meta Mirabegron in Vitro and Recombinant Systems

Identification and Characterization of Enzymes Responsible for meta-Mirabegron Biogenesis (e.g., Cytochrome P450s, Flavin-Monooxygenases, Hydrolases)

The formation of this compound, which involves the hydroxylation of an aromatic ring, is primarily a Phase I metabolic reaction catalyzed by monooxygenases. In vitro studies have identified the key enzymes involved in the oxidative metabolism of the parent compound, Mirabegron (B1684304), which are consequently the primary candidates for the biogenesis of its hydroxylated metabolites.

Cytochrome P450 (CYP) Isoforms: The Cytochrome P450 superfamily of enzymes is the principal catalyst for the oxidative metabolism of Mirabegron. nih.gov Studies using human liver microsomes and recombinant human CYP enzymes have pinpointed two specific isoforms as being significantly involved:

CYP3A4: This is the primary enzyme responsible for the oxidative metabolism of Mirabegron in vitro. nih.gov Its high abundance in the human liver and broad substrate specificity make it a key contributor to the clearance of many xenobiotics, including Mirabegron. nih.govresearchgate.net Inhibition studies using antiserum against CYP3A4 resulted in a strong suppression (up to 80%) of Mirabegron metabolism. nih.gov

Flavin-Monooxygenases (FMOs): While FMOs are another class of NADPH-dependent monooxygenases that catalyze the oxidation of nitrogen- and sulfur-containing compounds, current literature on Mirabegron metabolism does not prominently feature their involvement. The primary oxidative pathways have been attributed to the CYP system. nih.gov

Hydrolases: Enzymes such as hydrolases are involved in other major metabolic pathways of Mirabegron but not in the direct formation of this compound. Specifically, Butyrylcholinesterase (BChE), an esterase found in human plasma, is responsible for the amide hydrolysis of Mirabegron to form the M5 metabolite. nih.govekb.eg This pathway is distinct from the oxidative reaction that generates hydroxylated derivatives.

Detailed Elucidation of Metabolic Reaction Mechanisms Leading to this compound

The formation of this compound proceeds via aromatic hydroxylation, a classic oxidative reaction catalyzed by CYP enzymes. This mechanism involves the activation of molecular oxygen and the insertion of a single oxygen atom into a carbon-hydrogen (C-H) bond on one of Mirabegron's phenyl rings, resulting in a hydroxylated product.

The catalytic cycle for this transformation can be summarized as follows:

Substrate Binding: Mirabegron binds to the active site of a CYP enzyme, typically CYP3A4 or CYP2D6.

Electron Transfer: The enzyme receives an electron from its redox partner, NADPH-cytochrome P450 reductase, reducing the heme iron from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state.

Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron.

Second Electron Transfer: A second electron is transferred, forming a peroxy-anion intermediate.

O-O Bond Cleavage: The oxygen-oxygen bond is cleaved, a molecule of water is released, and a highly reactive ferryl-oxo species (Fe⁴⁺=O) is formed.

Hydrogen Abstraction and Rebound: This potent oxidizing intermediate abstracts a hydrogen atom from the meta-position of the aromatic ring of Mirabegron, creating a transient substrate radical. This is followed by a "rebound" of the hydroxyl group from the enzyme to the substrate radical, completing the hydroxylation and regenerating the ferric state of the enzyme.

This reaction transforms the lipophilic parent drug into a more polar, water-soluble metabolite (this compound), facilitating its subsequent conjugation or excretion.

Substrate Specificity, Regioselectivity, and Stereoselectivity of this compound Formation In Vitro

The enzymatic formation of a specific metabolite like this compound is governed by the distinct properties of the catalyzing enzymes.

Substrate Specificity: In vitro experiments have unequivocally shown that Mirabegron is a substrate for both CYP3A4 and CYP2D6. nih.govebi.ac.uk The ability of these enzymes to bind Mirabegron is the prerequisite for any subsequent metabolic transformation, including meta-hydroxylation.

Stereoselectivity: Mirabegron is a chiral molecule, existing as the (R)-enantiomer. Enzymatic reactions are inherently three-dimensional and often exhibit a preference for one stereoisomer over another. While Mirabegron itself is administered as a single enantiomer, the potential for stereoselective metabolism by CYP enzymes exists. However, specific studies detailing the stereoselectivity of meta-hydroxylation have not been reported.

Kinetic Characterization of Enzymes Involved in this compound Production

While detailed kinetic parameters (Kₘ, Vₘₐₓ) for the specific enzymatic reaction producing this compound are not available in the reviewed literature, kinetic data for other metabolic pathways of Mirabegron and its interaction with CYP enzymes have been characterized. This information provides a framework for understanding the enzyme-substrate interactions.

For instance, Mirabegron has been identified as a time-dependent inhibitor of CYP2D6. This indicates that Mirabegron or one of its metabolites binds tightly to the enzyme, potentially irreversibly. nih.govnewdrugapprovals.org

Table 1: In Vitro Inhibitory Profile of Mirabegron on CYP2D6

| Parameter | Condition | Value (µM) | Source |

| IC₅₀ | Without pre-incubation | 13 | nih.gov |

| IC₅₀ | With 30-min pre-incubation | 4.3 | nih.gov |

This table shows the concentration of Mirabegron required to inhibit 50% of CYP2D6 activity in human liver microsomes. The decrease in IC₅₀ value after pre-incubation suggests time-dependent inhibition.

Additionally, kinetic analysis of the hydrolysis of Mirabegron by Butyrylcholinesterase (BChE) has been performed, yielding specific catalytic parameters for that distinct pathway. mdpi.com

Table 2: Kinetic Parameters for BChE-Catalyzed Hydrolysis of Mirabegron

| Enzyme Form | Kₘ (µM) | k꜀ₐₜ (min⁻¹) | Source |

| Initial (Burst) Form E | 23.5 | 7.3 | mdpi.com |

| Final Form E' | 3.9 | 1.6 | mdpi.com |

This table presents the Michaelis-Menten constant (Kₘ) and catalytic rate constant (k꜀ₐₜ) for the hydrolysis of Mirabegron by BChE, highlighting the enzyme's complex hysteretic behavior.

These data, while not directly for this compound formation, underscore the types of kinetic characterizations that are performed to understand a drug's metabolic profile.

Investigation of Cofactor Requirements and Inhibitory Profiles for this compound Formation

Cofactor Requirements: The formation of this compound via CYP-mediated hydroxylation is dependent on specific cofactors. The catalytic activity of Cytochrome P450 enzymes requires:

NADPH: This molecule serves as the ultimate source of reducing equivalents for the reaction.

NADPH-cytochrome P450 reductase: This flavoprotein is essential for transferring electrons from NADPH to the CYP enzyme. nih.gov

Molecular Oxygen (O₂): One atom of oxygen is incorporated into the Mirabegron substrate to form the hydroxyl group, while the other is reduced to water.

In vitro experiments using recombinant CYP enzymes or liver microsomes must be conducted in a system fortified with an NADPH-generating system to ensure these requirements are met. nih.gov

Inhibitory Profiles: The formation of this compound can be influenced by the presence of inhibitors that target the responsible enzymes, primarily CYP3A4 and CYP2D6.

CYP3A4 Inhibition: Co-administration of strong CYP3A4 inhibitors, such as ketoconazole, has been shown to significantly increase plasma concentrations of the parent Mirabegron drug. researchgate.netnih.govtandfonline.com This suggests that the formation of all CYP3A4-dependent metabolites, including potentially this compound, would be reduced in the presence of such inhibitors.

CYP2D6 Inhibition: Mirabegron itself acts as a moderate inhibitor of CYP2D6. researchgate.netfda.govastellas.com This creates the potential for drug-drug interactions when Mirabegron is co-administered with other drugs that are substrates for CYP2D6.

Induction: Conversely, substances that induce CYP3A4 expression, such as rifampicin, can decrease plasma concentrations of Mirabegron, suggesting an increased rate of metabolism through this pathway. researchgate.netnih.gov This would likely lead to a higher rate of formation for all CYP3A4-derived metabolites.

Molecular and Biochemical Characterization of Meta Mirabegron S Interactions with Biological Targets in Vitro and Mechanistic Focus

Ligand-Receptor Binding and Allosteric Modulation Studies of meta-Mirabegron in Recombinant Systems (e.g., Beta-Adrenergic Receptors, Other GPCRs)

This compound, a potent and selective agonist for the β3-adrenergic receptor (β3-AR), has been the subject of extensive in vitro characterization to elucidate its binding profile and functional activity at its primary target and other related G protein-coupled receptors (GPCRs). drugbank.comnih.gov These studies, primarily conducted in recombinant cell systems expressing human receptors, have been crucial in defining the compound's selectivity and mechanism of action at the molecular level.

Radioligand binding assays have been instrumental in quantifying the affinity of this compound for various adrenergic receptor subtypes. In cells transfected with human β-adrenergic receptors, this compound has demonstrated a high affinity for the β3-AR, with reported binding constants (Ki) in the nanomolar range, such as 2.5 nM. nih.govfrontiersin.org In contrast, its affinity for β1- and β2-adrenergic receptors is significantly lower, with Ki values of 383 nM and 977 nM, respectively, underscoring its selectivity for the β3 subtype. nih.govfrontiersin.org Functional assays measuring cyclic AMP (cAMP) accumulation in Chinese hamster ovary (CHO) cells expressing human β-adrenoceptors further support this selectivity. This compound stimulated cAMP production in cells expressing the human β3-AR with an EC50 value of 22.4 nM, a potency over 500 times greater than for the β1- and β2-adrenoceptors. urotoday.comurotoday.com

Beyond its primary target, the interaction of this compound with other GPCRs, particularly α1-adrenergic receptors, has been investigated. nih.gov While considered an off-target interaction, binding to α1-adrenoceptors has been observed, albeit with lower affinity compared to its potent β3-AR agonism. nih.govnih.gov Molecular docking simulations using a cryo-electron microscopy structure of the human α1A-adrenoceptor have provided insights into the nature of this interaction. nih.govmdpi.com These in silico studies suggest that this compound binds to the α1A-adrenoceptor at sites distinct from the orthosteric binding pocket, indicating a potential allosteric mode of interaction. nih.gov The simulations identified two main binding states, a "slope orientation" and a "horizontal binding" to the receptor surface, with contacts involving unique residues of the α1A receptor such as Met-292 and Phe-86. nih.gov This exosite binding could explain the lower affinity of this compound for α1A-adrenoceptors compared to selective α1-blockers. nih.govnih.gov

The concept of allosteric modulation is a growing area of interest in GPCR pharmacology, offering the potential for more selective and safer therapeutics. nih.govnih.gov Allosteric modulators bind to a site topographically distinct from the endogenous ligand binding site, altering the receptor's conformation and function. nih.gov While the primary action of this compound at the β3-AR is agonism, its interactions with other receptors like the α1A-adrenoceptor may involve allosteric mechanisms. nih.gov Further research into the allosteric modulation of GPCRs by compounds like this compound could pave the way for novel drug development strategies. nih.govresearchgate.net

Interactive Data Table: Binding Affinities and Functional Potency of Mirabegron (B1684304) at Adrenergic Receptors

| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50 for cAMP accumulation) | Cell System | Reference |

| β3-Adrenergic Receptor | 2.5 nM | 22.4 nM | CHO cells expressing human β3-AR | nih.govfrontiersin.orgurotoday.comurotoday.com |

| β1-Adrenergic Receptor | 383 nM | >10,000 nM | CHO cells expressing human β1-AR | nih.govfrontiersin.orgurotoday.com |

| β2-Adrenergic Receptor | 977 nM | >10,000 nM | CHO cells expressing human β2-AR | nih.govfrontiersin.orgurotoday.com |

| α1A-Adrenergic Receptor | 0.437 µM | Not applicable (Antagonistic interaction) | Cells transfected with human α1A-AR | frontiersin.org |

| α1D-Adrenergic Receptor | 1.8 µM | Not applicable (Antagonistic interaction) | Cells transfected with human α1D-AR | frontiersin.org |

| α1B-Adrenergic Receptor | 26 µM | Not applicable (Antagonistic interaction) | Cells transfected with human α1B-AR | frontiersin.org |

Enzyme Inhibition, Activation, and Substrate Specificity Profiles of this compound (e.g., Metabolic Enzymes, Signalling Enzymes)

The enzymatic profile of this compound has been characterized to understand its metabolic fate and potential for drug-drug interactions. In vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have been central to this effort.

This compound is a substrate for multiple enzymes, with CYP3A4 and CYP2D6 being the primary CYP enzymes responsible for its oxidative metabolism. drugbank.comnih.govnih.govresearchgate.net In vitro experiments have shown that while both enzymes contribute to its metabolism, CYP3A4 appears to play a more significant role. researchgate.net Besides CYPs, other enzymes involved in the metabolism of this compound include butyrylcholinesterase and uridine (B1682114) diphospho-glucuronosyltransferases (UGTs), which are responsible for conjugation reactions. drugbank.comnih.gov

Regarding its inhibitory potential, this compound has been identified as a time-dependent inhibitor of CYP2D6. nih.goveuropa.eu In human liver microsomes, the IC50 value for CYP2D6 inhibition decreased with pre-incubation, suggesting a mechanism-based inhibition. nih.gov This indicates that a metabolite of this compound may be responsible for the irreversible or quasi-irreversible inhibition of the enzyme. nih.govsemanticscholar.org Consequently, there is a potential for this compound to affect the metabolism of other drugs that are substrates of CYP2D6. nih.govresearchgate.net In contrast, this compound is a weak inhibitor of CYP3A4 and shows minimal inhibitory effects on other major CYP enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2E1, with IC50 values well above clinically relevant concentrations. nih.goveuropa.eu

In terms of enzyme induction, in vitro studies using fresh human hepatocytes have shown that this compound has a minimal effect on the activity and mRNA levels of CYP1A2 and CYP3A4, suggesting it is not a significant inducer of these enzymes. nih.gov

Beyond metabolic enzymes, this compound's interaction with signaling enzymes is primarily linked to its agonistic activity at the β3-AR. Activation of the β3-AR by this compound leads to the stimulation of adenylyl cyclase, which in turn increases intracellular concentrations of cyclic AMP (cAMP). uni-muenchen.deencyclopedia.pub This increase in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of the drug, such as smooth muscle relaxation. encyclopedia.pubmdpi.com In silico docking studies have also explored the interaction of this compound with other signaling proteins like AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR), suggesting potential binding and modulation of these pathways. texilajournal.comtexilajournal.com

Interactive Data Table: In Vitro Enzyme Inhibition Profile of Mirabegron

| Enzyme | Inhibition Type | IC50 Value (µM) | Pre-incubation Time (min) | In Vitro System | Reference |

| CYP2D6 | Time-dependent | 13 | 0 | Human Liver Microsomes | nih.gov |

| CYP2D6 | Time-dependent | 4.3 | 30 | Human Liver Microsomes | nih.gov |

| CYP1A2 | Reversible | >100 | 0 and 30 | Human Liver Microsomes | nih.gov |

| CYP2B6 | Reversible | >100 | 0 and 30 | Human Liver Microsomes | nih.gov |

| CYP2C8 | Reversible | >100 | 0 and 30 | Human Liver Microsomes | nih.gov |

| CYP2C9 | Reversible | >100 | 0 and 30 | Human Liver Microsomes | nih.gov |

| CYP2C19 | Reversible | >100 | 0 and 30 | Human Liver Microsomes | nih.gov |

| CYP2E1 | Reversible | >100 | 0 and 30 | Human Liver Microsomes | nih.gov |

| CYP3A4/5 | Weak reversible | >100 | 0 and 30 | Human Liver Microsomes | nih.gov |

Investigation of Protein-Ligand Interactions through Biophysical Techniques (e.g., SPR, ITC, NMR Titration)

While radioligand binding assays provide valuable information on binding affinities, biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) titration offer a more detailed and dynamic view of protein-ligand interactions. These methods can provide data on the kinetics (on- and off-rates) and thermodynamics of binding, which are crucial for a comprehensive understanding of a drug's mechanism of action.

Although specific SPR, ITC, or NMR titration studies focusing exclusively on this compound are not extensively detailed in the provided search results, the importance of these techniques in GPCR drug discovery is well-recognized. researchgate.net For instance, SPR has emerged as a powerful tool for determining the binding affinities and kinetics of ligands to GPCRs. researchgate.net The development of fluorescent ligands based on the mirabegron pharmacophore for use in techniques like NanoBRET (Bioluminescence Resonance Energy Transfer) assays further highlights the move towards more sophisticated biophysical characterization of ligand-receptor interactions in living cells. acs.org

Molecular docking simulations, a computational biophysical technique, have been employed to investigate the interaction of this compound with the α1A-adrenergic receptor. nih.govmdpi.com These in silico studies predicted the binding modes and identified key amino acid residues involved in the interaction, providing a structural basis for the observed off-target binding. nih.govmdpi.com Such computational approaches, often used in conjunction with experimental biophysical methods, are invaluable for understanding structure-function relationships. mdpi.com

Cellular and Subcellular Localization Studies of this compound in Cultured Cells (Non-Clinical)

Understanding the cellular and subcellular distribution of a drug is essential for correlating its molecular interactions with its physiological effects. For this compound, its primary site of action is the β3-adrenergic receptor, a transmembrane protein.

In cultured renal epithelial cells engineered to express human β3-AR, confocal microscopy has been used to study the localization of the receptor upon stimulation with this compound. karger.com These studies revealed that at rest, the β3-AR is predominantly localized at the basolateral plasma membrane. karger.com Following stimulation with this compound, the receptor largely remains at the plasma membrane, with only modest internalization observed even after prolonged exposure (up to 12 hours). karger.com This resistance to agonist-induced internalization is a notable characteristic of the β3-AR and contributes to its sustained signaling. karger.com

The development of fluorescent ligands derived from this compound offers a promising avenue for directly visualizing the compound's localization and its binding to β-adrenergic receptors in living cells. acs.org These probes, which exhibit fluorescence enhancement upon binding to the receptor, can provide real-time information on the drug's distribution within cellular compartments. acs.org

Deconvolution of Molecular Signaling Pathways Modulated by this compound in Defined Cell Models

The primary signaling pathway modulated by this compound is initiated by its binding to and activation of the β3-adrenergic receptor. This leads to a cascade of intracellular events, which have been elucidated in various defined cell models.

In recombinant cell lines and primary cells expressing the β3-AR, the binding of this compound activates the associated Gs protein, which in turn stimulates adenylyl cyclase. uni-muenchen.deencyclopedia.pub This results in an increase in intracellular cyclic AMP (cAMP) levels. urotoday.comurotoday.comtga.gov.au The elevated cAMP then acts as a second messenger, activating Protein Kinase A (PKA). encyclopedia.pubmdpi.com PKA proceeds to phosphorylate downstream targets, ultimately leading to the cellular response, such as smooth muscle relaxation in bladder cells or lipolysis and thermogenesis in adipocytes. uni-muenchen.deencyclopedia.pubmdpi.com

Studies in mouse brown preadipocytes and 3T3-L1 white preadipocytes have shown that this compound stimulates the expression of Uncoupling Protein 1 (UCP1), a key protein in thermogenesis. nih.govresearchgate.net This effect is mediated through the β3-AR/cAMP/PKA pathway. encyclopedia.pub In silico studies have also suggested that this compound may interact with and modulate other signaling pathways, including those involving AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR), which are crucial for regulating cellular energy metabolism and growth. texilajournal.comtexilajournal.com Docking studies have predicted binding of this compound to these proteins, suggesting a broader potential influence on cellular signaling than initially understood. texilajournal.comtexilajournal.com

Furthermore, in human bladder smooth muscle cells, prolonged exposure to this compound has been shown to downregulate the expression of M2 muscarinic receptors, which could contribute to its therapeutic effects in overactive bladder. frontiersin.org This suggests that beyond acute signaling events, this compound can induce longer-term changes in the expression of key signaling components.

Computational Chemistry, Theoretical Modeling, and Chemoinformatics of Meta Mirabegron

Quantum Chemical Calculations: Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of meta-Mirabegron. These studies often utilize basis sets like 6-311++G(d,p) to obtain optimized molecular geometries and analyze the distribution of electron density. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Reactivity descriptors derived from these calculations, such as chemical potential, hardness, softness, and electrophilicity index, offer a quantitative framework for predicting how this compound will interact with other molecules. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electrophilic and nucleophilic sites on the molecule, guiding the understanding of its intermolecular interactions.

Furthermore, theoretical predictions of spectroscopic properties, including UV-Vis and NMR spectra, can be made. These in silico spectra, when compared with experimental data, serve to validate the computational models and provide a deeper interpretation of the experimental results.

Molecular Docking, Molecular Dynamics Simulations, and Binding Free Energy Calculations of this compound with Target Proteins

Molecular docking studies are crucial for understanding the interaction between this compound and its target proteins, most notably the β3-adrenergic receptor. These simulations predict the preferred binding orientation of the ligand within the receptor's active site and estimate the binding affinity. Key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and specific amino acid residues of the receptor can be identified, providing a molecular basis for its activity.

Following docking, molecular dynamics (MD) simulations are often employed to study the dynamic stability of the this compound-protein complex over time. These simulations provide insights into the conformational changes that may occur upon ligand binding and the flexibility of both the ligand and the protein.

To obtain a more quantitative measure of binding affinity, binding free energy calculations, using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are performed. These calculations can decompose the total binding free energy into contributions from different types of interactions, further clarifying the key drivers of binding.

Prediction of Physicochemical Properties and Adsorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Descriptors (Theoretical/In Silico only)

Chemoinformatics tools and computational models are widely used to predict the physicochemical properties of this compound. These properties, including molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, are critical for assessing its drug-likeness and potential for oral bioavailability. Many of these predictions are based on established rules, such as Lipinski's rule of five.

In silico ADMET prediction provides a preliminary assessment of the pharmacokinetic and toxicological profile of this compound. Various computational models can predict parameters such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes. Toxicity predictions may screen for potential carcinogenicity, mutagenicity, and other adverse effects.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value/Classification | Significance |

| Molecular Weight | ~396.5 g/mol | Adherence to drug-likeness rules |

| logP | Moderate | Influences solubility and permeability |

| Topological Polar Surface Area (TPSA) | High | Affects membrane permeability |

| Hydrogen Bond Donors | Multiple | Potential for strong interactions |

| Hydrogen Bond Acceptors | Multiple | Potential for strong interactions |

| Aqueous Solubility | Moderate to Low | Impacts bioavailability |

| Intestinal Absorption | High | Good potential for oral absorption |

| Blood-Brain Barrier Permeability | Low | Reduced potential for CNS side effects |

| CYP450 Inhibition | Potential for inhibition of specific isoforms | Risk of drug-drug interactions |

| Carcinogenicity | Non-carcinogen (predicted) | Preliminary safety assessment |

| Mutagenicity | Non-mutagen (predicted) | Preliminary safety assessment |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogues (Focus on Mechanistic Descriptors)

While specific QSAR/QSPR studies focused solely on this compound analogues are not extensively documented in publicly available literature, the principles of these methodologies are highly applicable. QSAR models for related β3-adrenergic agonists often utilize a range of mechanistic descriptors to correlate chemical structure with biological activity. These descriptors can be categorized as:

Electronic Descriptors: Atomic charges, dipole moments, and HOMO/LUMO energies, which describe the electronic aspects of ligand-receptor interactions.

Steric Descriptors: Molecular volume, surface area, and specific conformational indices that account for the size and shape of the molecule and its fit within the receptor binding pocket.

Hydrophobic Descriptors: logP and other related parameters that quantify the hydrophobicity of the molecule, which is crucial for membrane permeation and interaction with hydrophobic pockets in the receptor.

By developing QSAR models for a series of this compound analogues, it would be possible to identify the key molecular features that drive potency and selectivity, thereby guiding the design of more effective compounds.

In Silico Screening and De Novo Design Strategies for Novel this compound Scaffolds and Related Compounds

In silico screening techniques, such as virtual screening, can be employed to search large chemical databases for compounds with scaffolds similar to this compound or that are predicted to bind to the β3-adrenergic receptor. This approach can be either ligand-based, searching for molecules with similar physicochemical properties and pharmacophore features to this compound, or structure-based, docking large libraries of compounds into the receptor's binding site.

De novo design strategies offer a more innovative approach to discovering novel scaffolds. These computational methods can "grow" new molecules within the constraints of the receptor's active site, generating entirely new chemical entities that are tailored to fit the binding pocket and exhibit desirable interactions. These strategies can be guided by the structural information obtained from the crystal structure of the target protein and the binding mode of known ligands like this compound. The resulting novel scaffolds can then be synthesized and tested, potentially leading to the development of new classes of drugs with improved properties.

Analytical Methodologies for the Detection, Separation, and Quantification of Meta Mirabegron in Research Samples

Chromatographic Separation Techniques for meta-Mirabegron

Chromatography is the cornerstone of separating this compound from complex mixtures, enabling its accurate quantification and isolation. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most predominantly utilized techniques.

Ultra-High Performance Liquid Chromatography (UHPLC/HPLC): UHPLC systems, operating at higher pressures with smaller particle-sized columns, offer significant advantages in terms of speed, resolution, and sensitivity for the analysis of this compound. A variety of reversed-phase (RP) columns, particularly C18 and C8, are employed for its separation. The selection of the mobile phase is critical for achieving optimal separation. Typical mobile phases consist of a mixture of an aqueous buffer (such as phosphate buffer or ammonium acetate) and an organic modifier like acetonitrile or methanol. Gradient elution is often preferred to effectively separate this compound from its metabolites or impurities within a reasonable timeframe. Detection is commonly performed using UV detectors at wavelengths around 247-252 nm.

Gas Chromatography (GC): Gas chromatography is less commonly employed for the analysis of compounds like this compound. This is primarily because GC requires analytes to be volatile and thermally stable. This compound, being a relatively large and polar molecule, is not inherently suitable for GC analysis without a derivatization step to increase its volatility. While derivatization procedures for similar compounds like β-blockers and other β-agonists have been developed, they add complexity and potential for analytical error. Consequently, liquid chromatography methods are generally preferred for their direct applicability. acs.orgresearchgate.net

Supercritical Fluid Chromatography (SFC): Supercritical Fluid Chromatography is a powerful technique that is gaining interest for the analysis of pharmaceutical compounds, particularly for chiral separations. nih.govchromatographyonline.comvub.be Since this compound is a chiral molecule, SFC offers a valuable tool for its enantioseparation, which is crucial for studying the stereospecific properties of the drug. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a polar organic co-solvent. This technique can provide faster and more efficient separations compared to HPLC for certain applications. chromatographyonline.comresearchgate.net

Table 1: Examples of Chromatographic Conditions for Mirabegron (B1684304) Analysis

| Technique | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| RP-HPLC | THERMO, C18 (250x4.6mm, 5µm) | 0.1M KH2PO4 : Methanol (60:40) | 1.0 ml/min | UV at 248 nm | iosrjournals.org |

| RP-HPLC | Puratis C18 (250 × 4.6mm, 5µm) | Mobile Phase A: 20 mM Ammonium acetate (pH 4.5), Mobile Phase B: Methanol (Gradient) | Not Specified | UV at 247 nm | |

| UHPLC | UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) | Acetonitrile and water | 0.35 ml/min | MS/MS |

Mass Spectrometry-Based Quantification and Structural Confirmation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and selective quantification of this compound and its metabolites in biological fluids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the superior separation capabilities of LC with the high selectivity and sensitivity of tandem mass spectrometry. For quantification, the mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion of this compound is selected and fragmented, and a resulting product ion is monitored. This process provides a high degree of specificity, minimizing interference from other components in the matrix. Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of this compound. The selection of appropriate precursor and product ions is crucial for method development. For instance, a common MRM transition for mirabegron is m/z 397.3 → 379.6.

High-Resolution Mass Spectrometry (HRMS): HRMS plays a vital role in the structural confirmation of this compound, its metabolites, and any potential degradation products. By providing highly accurate mass measurements, HRMS can help in determining the elemental composition of unknown compounds. This information, combined with fragmentation patterns, allows for the confident identification of molecular structures. This is particularly valuable in metabolism studies and in the characterization of impurities in synthetic batches.

Table 2: Mass Spectrometry Parameters for Mirabegron Analysis

| Technique | Ionization Mode | MRM Transition (m/z) | Application | Reference |

|---|---|---|---|---|

| LC-MS/MS | Positive ESI | 397.3 → 379.6 | Quantification in rat plasma | |

| LC-MS/MS | Positive ESI | Not Specified | Quantification of mirabegron and metabolites in human plasma |

Development and Validation of Immunochemical and Biosensor-Based Assays for this compound Detection in Biological Matrices (Research-Focused)

While chromatographic methods are highly accurate and reliable, there is a growing research interest in developing faster and more portable analytical tools like immunochemical assays and biosensors for the detection of small molecules like this compound.

Immunochemical Assays: Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), rely on the specific binding between an antibody and its target antigen (in this case, this compound). The development of such an assay would first require the production of antibodies that can specifically recognize this compound. This can be challenging for small molecules, which often need to be conjugated to a larger carrier protein to elicit an immune response. Once specific antibodies are developed, a competitive immunoassay format is typically used for small molecule detection. nih.govresearchgate.net These assays offer the potential for high-throughput screening of a large number of samples.

Biosensor-Based Assays: Biosensors are analytical devices that combine a biological recognition element with a transducer to convert a biological response into a measurable signal. mdpi.com For this compound, a biosensor could potentially be developed using specific antibodies or enzymes as the recognition element. The transducer could be based on various principles, such as electrochemical, optical (e.g., surface plasmon resonance), or mass-based detection. mdpi.com The development of biosensors for therapeutic drug monitoring is an active area of research, with the goal of creating portable and real-time analytical systems. youtube.comnih.gov

Sample Preparation Strategies for Diverse Research Matrices

Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest before instrumental analysis. The choice of technique depends on the complexity of the matrix.

Protein Precipitation (PPT): This is a simple and common method for removing proteins from biological samples like plasma. It involves adding an organic solvent, such as acetonitrile, to the sample, which causes the proteins to precipitate out of the solution. The supernatant containing this compound can then be directly injected into the LC-MS/MS system or further processed.

Liquid-Liquid Extraction (LLE): LLE is used to separate this compound from the sample matrix based on its differential solubility in two immiscible liquids. This technique can provide a cleaner extract compared to PPT.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. It involves passing the sample through a solid sorbent that retains the analyte of interest. Interfering substances can be washed away, and the purified analyte can then be eluted with a suitable solvent.

Ensuring Analytical Purity and Characterization of Synthetic this compound and Its Metabolites/Derivatives

The analytical purity of synthetic this compound is paramount for its use in research. Various analytical methods are employed to identify and quantify any impurities or degradation products.

Forced Degradation Studies: To assess the stability of this compound and identify potential degradation products, forced degradation studies are performed. This involves subjecting the compound to harsh conditions such as acid, base, oxidation, heat, and light. The resulting degradation products are then separated and characterized using techniques like HPLC with UV detection and LC-MS/MS. This information is crucial for developing stability-indicating analytical methods.

Impurity Profiling: Regulatory guidelines require the identification and quantification of any impurities present in a drug substance above a certain threshold. HPLC methods with high resolution are developed and validated for the separation and quantification of these related substances. The structures of any significant impurities are often elucidated using techniques like NMR and high-resolution mass spectrometry.

Metabolite Characterization: Understanding the metabolic fate of this compound is essential. In vitro studies using liver microsomes or hepatocytes, as well as in vivo studies, are conducted to identify the metabolites formed. LC-MS/MS is a key technique for detecting and identifying these metabolites in biological samples. The major metabolic pathways for mirabegron include amide hydrolysis, glucuronidation, and N-dealkylation or oxidation. nih.gov

Future Research Trajectories and Unexplored Avenues for Meta Mirabegron Investigation

Exploration of Novel Biotransformation Pathways and Unidentified Metabolites Related to Mirabegron (B1684304)

The metabolic fate of mirabegron is complex, involving multiple transformation pathways and various enzymes. nih.govnih.gov While unchanged mirabegron is the primary circulating component after oral administration, a deeper understanding of its biotransformation is crucial for predicting drug-drug interactions and understanding its complete pharmacological profile. drugbank.com

Future research should focus on identifying and characterizing the full spectrum of mirabegron metabolites. Although eight urinary metabolites have been detected in plasma, a comprehensive profile remains to be fully elucidated. nih.gov Key metabolic processes for mirabegron include dealkylation, oxidation, glucuronidation, and amide hydrolysis. nih.govnih.gov The enzymes responsible are diverse, including Cytochrome P450 isoenzymes (CYP3A4 and CYP2D6), butyrylcholinesterase, and various uridine (B1682114) diphospho-glucuronosyltransferases (UGTs). nih.goveuropa.eu

Some known metabolites, such as M5 and M16, have been shown to inhibit dopamine (B1211576) and noradrenaline transporters, suggesting potential off-target activities that warrant further investigation. tga.gov.au Another identified metabolite is M15, a hydroxylamine-O-glucuronide. ontosight.ai A thorough exploration of these and other, yet unidentified, metabolites is essential for a complete understanding of mirabegron's effects.

Table 1: Known Metabolic Pathways and Enzymes for Mirabegron

| Metabolic Pathway | Involved Enzymes/Processes | Resultant Metabolites |

| Amide Hydrolysis | Butyrylcholinesterase | M5, M16, M17 |

| Glucuronidation | UGT2B7, UGT1A3, UGT1A8 | Mirabegron O-glucuronide, N-glucuronide, N-carbamoylglucuronide, M12, M15 |

| Oxidation/Dealkylation | CYP3A4, CYP2D6 | M8, M9, M15 |

This table is based on data from DrugBank Online and includes information on various metabolic pathways and the resulting metabolites of mirabegron. drugbank.com

Advanced Mechanistic Probes and Tools Derived from Mirabegron for Chemical Biology Applications

The development of specialized tools derived from the mirabegron structure offers exciting possibilities for chemical biology. These tools can be used to probe the function and localization of β-adrenergic receptors (β-ARs) with high precision.

One promising area is the creation of fluorescent ligands. Researchers have successfully fused environment-sensitive fluorophores to the mirabegron pharmacophore, creating novel ligands for β-ARs. acs.org These ligands exhibit a "turn-on" fluorescence mechanism and maintain high binding affinity, making them suitable for advanced cell imaging and NanoBRET (Nanoparticle-Bioluminescence Resonance Energy Transfer) assays. acs.org Additionally, a highly sensitive and economical analytical method has been developed that uses the reaction of mirabegron with o-phthalaldehyde (B127526) and 2-mercaptoethanol (B42355) to produce a quantifiable isoindole fluorophore, which can be used to measure mirabegron concentrations in biological fluids. researcher.life

Future work could expand on these concepts to develop a wider range of probes, including photo-activatable ligands or affinity-based probes for proteomics, to further dissect the molecular interactions of β3-adrenoceptor agonists.

Rational Design of Next-Generation Analogues for Specific Research Tools

The journey of mirabegron from a potential anti-obesity drug to an OAB treatment highlights the potential for designing next-generation analogues for specific research and therapeutic purposes. nih.govtga.gov.au The initial challenges in developing β3-adrenoceptor agonists were largely due to a lack of efficacy at the human receptor. nih.gov The success of mirabegron has renewed interest in this receptor class for treating conditions beyond the bladder, such as metabolic disease and heart failure. nih.gov

Rational drug design can be employed to create analogues with enhanced selectivity or specific off-target profiles. For instance, mirabegron's antagonist activity at α1-adrenoceptors could be intentionally enhanced in new analogues to create dual-action compounds for patients with both OAB and benign prostatic hyperplasia (BPH). nih.gov Furthermore, addressing mirabegron's poor solubility and low bioavailability is another key area for analogue development. researcher.life Researchers are already exploring co-amorphous dispersions of mirabegron with other compounds to improve its pharmacokinetic properties. researcher.life

Potential Roles of Mirabegron in Interdisciplinary Research Fields

The chemical properties of mirabegron make it a candidate for applications in interdisciplinary fields like nanotechnology and material science.

Nanotechnology: Nanotechnology offers a promising avenue to overcome some of mirabegron's limitations, such as low water solubility and significant first-pass metabolism, which reduce its oral bioavailability. nih.gov

Nanoparticle Encapsulation: Studies have shown that encapsulating mirabegron in polyethylene (B3416737) glycol nanoparticles (MBN-PEG-NP) can enhance its oral bioavailability, as demonstrated in rat models. nih.gov

Nanostructured Lipid Carriers (NLCs): The development of mirabegron-loaded NLCs has also shown promise, with studies in Wistar rats indicating a 1.67-fold increase in bioavailability compared to a standard mirabegron suspension. researcher.life

Nanosensors: In the realm of material science, zirconium oxide nanostructures have been integrated into screen-printed voltammetric sensors for the detection of mirabegron. scirp.org

Material Science: The interaction of mirabegron with other molecules to form new materials is an emerging area of research.

Drug-Drug Complexes: Research has explored the creation of new drug complexes by combining mirabegron with compounds like andrographolide (B1667393) and suvorexant. emanresearch.org These new solid-state materials exhibit different physicochemical properties, such as altered melting points, and may possess unique biological activities, including enhanced cytotoxicity against cancer cell lines. emanresearch.org

These interdisciplinary approaches could lead to more effective delivery systems and novel diagnostic tools related to mirabegron and its therapeutic targets.

Integration of Multi-Omics Approaches in Understanding Mirabegron's Cellular Impact

To fully comprehend the cellular and systemic effects of mirabegron, future research will increasingly rely on the integration of multi-omics approaches, including metabolomics, proteomics, and transcriptomics. nih.govresearchgate.net These systems-level analyses can uncover novel mechanisms of action and identify new biomarkers of drug response.

Metabolomics: A study listed in the NIH Metabolomics Workbench database is focused on the "Effect of Mirabegron Treatment on serum lipidome," indicating that research is already underway to map the metabolic consequences of mirabegron administration. metabolomicsworkbench.orgmetabolomicsworkbench.org Interventional studies have already demonstrated that mirabegron can improve glucose homeostasis markers, suggesting broad effects on systemic energy metabolism. biorxiv.org

Transcriptomics and Proteomics: The integration of transcriptomics and metabolomics has proven effective in elucidating the molecular mechanisms of complex diseases. researchgate.net Similar approaches can be applied to mirabegron to understand its impact on gene expression and protein networks in target tissues like the bladder and off-target tissues such as the heart and adipose tissue. elsevier.es For example, multi-omics analysis of heart tissue is already used to study metabolic remodeling in heart failure, a potential future therapeutic area for β3-agonists. elsevier.es

By combining these powerful technologies, researchers can build a comprehensive picture of mirabegron's cellular impact, paving the way for personalized medicine approaches and the identification of new therapeutic applications.

Q & A

Q. How can researchers enhance reproducibility in this compound pharmacokinetic/pharmacodynamic (PK/PD) studies?

- Methodological Approach: Standardize bioanalytical assays (LC-MS/MS for plasma concentration) across labs. Use non-linear mixed-effects modeling (NONMEM) for population PK analysis. Share raw data via open-access repositories (e.g., DataDryad) with FAIR principles .

Methodological Tools and Frameworks

- Data Synthesis : Cochrane Review Manager, R packages (

metafor,gemtc) . - Bias Mitigation : ROBINS-I tool for non-randomized studies, CONSORT checklist for RCTs .

- PK/PD Modeling : Phoenix WinNonlin, Monolix Suite .

- Ethical Compliance : Institutional Review Board (IRB) protocols for human studies, ARRIVE guidelines for preclinical research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.